4-Acetamido-1-(6-methyl-2-pyridyl)piperidine
Overview
Description
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine is a chemical compound that features a piperidine ring substituted with an acetamido group and a 6-methyl-2-pyridyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine typically involves the acylation of 1-(6-methyl-2-pyridyl)piperidine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or pyridyl derivatives.
Scientific Research Applications
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the pyridyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl: A stable radical used in oxidation reactions.
1-(6-Methyl-2-pyridyl)piperidine: A precursor in the synthesis of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetamido and pyridyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-4-3-5-13(14-10)16-8-6-12(7-9-16)15-11(2)17/h3-5,12H,6-9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTGTBYLXXKGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223367 | |
Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-54-1 | |
Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77145-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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